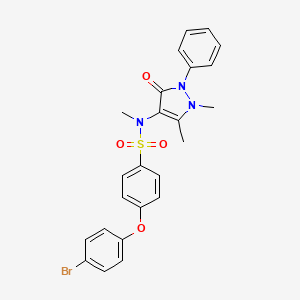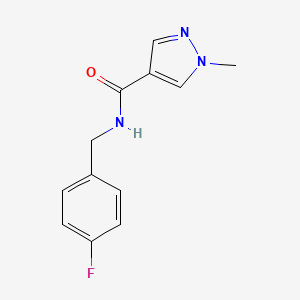![molecular formula C19H23N3O4 B6061427 4-[(4-benzyl-1-piperazinyl)methyl]-2-methoxy-6-nitrophenol](/img/structure/B6061427.png)
4-[(4-benzyl-1-piperazinyl)methyl]-2-methoxy-6-nitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-benzyl-1-piperazinyl)methyl]-2-methoxy-6-nitrophenol, also known as AG-1478, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane protein that plays a vital role in cell growth, proliferation, and differentiation. Overexpression of EGFR is associated with various forms of cancer, making it an attractive target for cancer therapy. AG-1478 has been extensively studied for its potential as an anti-cancer agent.
Mécanisme D'action
4-[(4-benzyl-1-piperazinyl)methyl]-2-methoxy-6-nitrophenol works by inhibiting the tyrosine kinase activity of EGFR. EGFR is a transmembrane protein that spans the cell membrane and is activated by ligand binding. Upon activation, EGFR undergoes dimerization and autophosphorylation, leading to the activation of downstream signaling pathways that promote cell growth and proliferation. 4-[(4-benzyl-1-piperazinyl)methyl]-2-methoxy-6-nitrophenol binds to the ATP-binding site of EGFR, preventing the activation of downstream signaling pathways and inhibiting cell growth and proliferation.
Biochemical and Physiological Effects:
4-[(4-benzyl-1-piperazinyl)methyl]-2-methoxy-6-nitrophenol has been shown to have a range of biochemical and physiological effects. It inhibits the tyrosine kinase activity of EGFR, leading to the inhibition of downstream signaling pathways that promote cell growth and proliferation. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. 4-[(4-benzyl-1-piperazinyl)methyl]-2-methoxy-6-nitrophenol has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(4-benzyl-1-piperazinyl)methyl]-2-methoxy-6-nitrophenol has several advantages for lab experiments. It is a small molecule inhibitor that is easy to synthesize and purify. It has been extensively studied for its potential as an anti-cancer agent and has been shown to inhibit the growth of various types of cancer cells. However, 4-[(4-benzyl-1-piperazinyl)methyl]-2-methoxy-6-nitrophenol also has some limitations for lab experiments. It is a relatively non-specific inhibitor that can also inhibit other tyrosine kinases. It also has limited solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for research on 4-[(4-benzyl-1-piperazinyl)methyl]-2-methoxy-6-nitrophenol. One direction is to develop more specific inhibitors of EGFR that can target specific mutations associated with cancer. Another direction is to investigate the potential of 4-[(4-benzyl-1-piperazinyl)methyl]-2-methoxy-6-nitrophenol as a therapeutic agent for other diseases, such as inflammatory diseases and neurological disorders. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of 4-[(4-benzyl-1-piperazinyl)methyl]-2-methoxy-6-nitrophenol to optimize its use in cancer treatment.
Méthodes De Synthèse
4-[(4-benzyl-1-piperazinyl)methyl]-2-methoxy-6-nitrophenol is synthesized using a multi-step process. The first step involves the protection of the hydroxyl group of 2-methoxy-6-nitrophenol using a tert-butyldimethylsilyl (TBDMS) group. The second step involves the reaction of the protected phenol with benzyl bromide to form the benzyl ether. The third step involves the deprotection of the TBDMS group using tetrabutylammonium fluoride (TBAF) to expose the hydroxyl group. The final step involves the reaction of the exposed hydroxyl group with 4-benzylpiperazine to form 4-[(4-benzyl-1-piperazinyl)methyl]-2-methoxy-6-nitrophenol.
Applications De Recherche Scientifique
4-[(4-benzyl-1-piperazinyl)methyl]-2-methoxy-6-nitrophenol has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. 4-[(4-benzyl-1-piperazinyl)methyl]-2-methoxy-6-nitrophenol works by binding to the ATP-binding site of EGFR, preventing the activation of downstream signaling pathways that promote cell growth and proliferation. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Propriétés
IUPAC Name |
4-[(4-benzylpiperazin-1-yl)methyl]-2-methoxy-6-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-26-18-12-16(11-17(19(18)23)22(24)25)14-21-9-7-20(8-10-21)13-15-5-3-2-4-6-15/h2-6,11-12,23H,7-10,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSASJJCKLIHXAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])CN2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5269073 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-ethoxyphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6061344.png)
![1-[3-(benzyloxy)benzyl]-4-(4-bromophenyl)-4-piperidinol](/img/structure/B6061350.png)

![N-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-ethoxyphenyl)urea](/img/structure/B6061356.png)
![N-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-[(4-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B6061360.png)
![1-(2-methoxy-5-{[(tetrahydro-2H-pyran-4-ylmethyl)amino]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B6061364.png)
![N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-2-phenoxyacetamide](/img/structure/B6061372.png)
![2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]thio}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B6061381.png)
![1-[1-(1-{[3-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)-1H-1,2,3-triazol-4-yl]ethanol trifluoroacetate (salt)](/img/structure/B6061383.png)
![2-[1-(3-thienylmethyl)-4-(2,3,6-trifluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6061390.png)

![4-[(2,5-dimethylphenyl)acetyl]morpholine](/img/structure/B6061440.png)
![1-{1-methyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)amino]-2-oxoethyl}-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1H-pyrazole-3-carboxamide](/img/structure/B6061446.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-N-1H-1,2,4-triazol-3-yl-3-pyrrolidinecarboxamide](/img/structure/B6061447.png)